Binding Affinity: CBP/p300 Ligand 2 vs. I-CBP112
CBP/p300 ligand 2 exhibits substantially higher binding affinity for the CBP/p300 bromodomain compared to the widely used reference inhibitor I-CBP112. Isothermal titration calorimetry (ITC) measurements reveal a dissociation constant (Kd) of 1.10 nM for CBP and 1.30 nM for p300 [1]. In contrast, I-CBP112 displays Kd values of 151 ± 6 nM for CBP and 167 ± 8 nM for p300 under comparable assay conditions . This represents an approximately 140-fold higher affinity of CBP/p300 ligand 2 for the CBP bromodomain relative to I-CBP112.
| Evidence Dimension | Binding affinity (Kd) for CBP/p300 bromodomain |
|---|---|
| Target Compound Data | Kd = 1.10 nM (CBP); Kd = 1.30 nM (p300) |
| Comparator Or Baseline | I-CBP112: Kd = 151 ± 6 nM (CBP); Kd = 167 ± 8 nM (p300) |
| Quantified Difference | ~140-fold higher affinity for CBP; ~128-fold higher affinity for p300 |
| Conditions | Isothermal titration calorimetry (ITC); recombinant CBP/p300 bromodomain proteins |
Why This Matters
Higher binding affinity ensures more efficient recruitment of the E3 ligase in PROTAC applications, enabling potent degradation at lower concentrations and reducing off-target effects associated with weaker binders.
- [1] BindingDB. Entry BDBM50269849. Kd values for CBP/p300 ligand 2 binding to CBP/p300 bromodomains. View Source
